N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1056456-21-3) is a boron-containing acetamide derivative characterized by a para-substituted pinacol boronate ester on the phenyl ring and a methyl group on the acetamide nitrogen (). This compound is synthesized via iridium-catalyzed C–H borylation or Suzuki–Miyaura cross-coupling reactions, as observed in related acetamide derivatives (). Its structure makes it a versatile intermediate in pharmaceutical and materials science applications, particularly in Suzuki couplings for biaryl synthesis ().
Properties
IUPAC Name |
N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKSRMOFRSRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682275 | |
| Record name | N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-34-8 | |
| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 4-bromo-N-methylphenylacetamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst and a base.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation reactions.
Scientific Research Applications
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s amide group also contributes to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N-Benzyl Derivatives : Ugi adducts such as N-Benzyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide (59% yield, m.p. 98–101°C) and its para-substituted analog (86% yield, m.p. 198–200°C) demonstrate that benzyl substitution enhances steric bulk and thermal stability compared to the methyl-substituted target compound ().
Positional Isomerism of the Boron Group
- Meta vs. Para Substitution : The target compound’s para-borylated phenyl group contrasts with meta-substituted analogs like N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide (CAS 874363-18-5). Meta substitution can reduce steric hindrance in Suzuki reactions, but para substitution often improves electronic conjugation in materials science applications ().
- Ortho-Substituted Derivatives : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 945863-21-8) shows ortho-borylation, which may hinder reaction efficiency due to steric effects ().
Functional Group Modifications
- Pyridinyl Analogs : N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide (CAS 1201645-46-6) replaces the phenyl ring with pyridine, enhancing solubility and coordination properties in metal-catalyzed reactions ().
Data Table: Key Properties of Selected Compounds
Biological Activity
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties based on various studies and findings.
Molecular Formula: CHBNO
Molecular Weight: 463.23 g/mol
CAS Number: 2377609-51-1
The compound contains a boron moiety that can interact with biological systems in unique ways. Boron-containing compounds have been studied for their roles in enzyme inhibition and modulation of signaling pathways. Specifically, the dioxaborolane structure may enhance the compound's ability to form stable interactions with target proteins or enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of boron compounds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition: The compound demonstrated a strong inhibitory effect on cell proliferation in various cancer cell lines. An IC value of 0.126 μM was reported against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC of 17.02 μM in similar assays .
- Selectivity Index: The selectivity index for the compound was notably high, providing a therapeutic window where it effectively inhibits cancer cells while sparing normal cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:
- Cytokine Modulation: Studies have reported that this compound can significantly reduce levels of inflammatory cytokines such as IL-6 and NO in microglial cells at concentrations around 1 µM . This suggests a possible application in treating neuroinflammatory conditions.
Safety and Toxicity
Safety profiles are crucial for any therapeutic candidate. In vivo studies involving healthy mice showed that the compound could be administered at high doses (40 mg/kg) without significant adverse effects over short periods .
Case Studies and Research Findings
- In Vivo Efficacy: A study involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound resulted in a marked reduction in metastatic nodules over a 30-day period .
- Comparative Analysis: In comparative studies against known inhibitors like TAE226, this compound exhibited superior efficacy in inhibiting lung metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
